molecular formula C21H19NO2S2 B2630876 (2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034471-35-5

(2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2630876
CAS No.: 2034471-35-5
M. Wt: 381.51
InChI Key: VFGYJZVXXIKXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with thiourea to form a thiazolidine intermediate. This intermediate is then reacted with 4-(thiophen-3-yl)benzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts like p-toluenesulfonic acid to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and sonochemistry can be employed to improve the efficiency and yield of the reactions. Additionally, green chemistry approaches, including the use of reusable catalysts and non-toxic solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    p-Toluenesulfonic acid, sulfuric acid.

    Solvents: Ethanol, methanol, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives .

Scientific Research Applications

(2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone stands out due to its unique combination of a methoxyphenyl group and a thiophenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound (2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone , a thiazolidinone derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H19NO2S2
  • CAS Number : 2034471-35-5
  • The compound features a thiazolidinone ring substituted with a methoxyphenyl group and a thiophenyl moiety, contributing to its unique biological properties.

Antioxidant Activity

Thiazolidinone derivatives, including the compound , have demonstrated significant antioxidant properties. Studies have shown that modifications at the phenyl positions can enhance antioxidant activity, as indicated by lipid peroxidation assays. For instance, compounds with specific substitutions exhibited increased inhibition of lipid peroxidation, highlighting the potential of these derivatives in oxidative stress-related conditions .

Anticancer Properties

Recent research has identified thiazolidinone derivatives as promising anticancer agents. The compound has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values indicate potent cytotoxicity.
  • A549 (lung cancer) : Demonstrated effective inhibition of cell proliferation.
  • HeLa (cervical cancer) : Significant anti-proliferative effects observed.

The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Antimicrobial Activity

Thiazolidinones have shown antimicrobial efficacy against several pathogens. The compound's structure suggests potential activity against:

  • Staphylococcus aureus : Exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Pseudomonas aeruginosa : Demonstrated significant biofilm inhibition, crucial for treating chronic infections .

Study 1: Antioxidant Evaluation

A study assessed the antioxidant activity of various thiazolidinone derivatives using the TBARS assay. The results indicated that certain substitutions significantly enhanced activity, with optimal compounds showing EC values indicating effective lipid peroxidation inhibition .

Study 2: Anticancer Activity

In a comparative study involving multiple thiazolidinone derivatives, the compound was tested against several cancer cell lines. Results showed:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.45Apoptosis induction
A5490.53Cell cycle arrest
HeLa0.52Inhibition of proliferation

The compound's ability to inhibit tyrosine-protein kinases was also noted, suggesting a multi-target approach in its anticancer activity .

Study 3: Antimicrobial Efficacy

The compound was tested for its ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated over 50% reduction in biofilm formation at concentrations corresponding to its MIC, showcasing its potential as an antimicrobial agent .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S2/c1-24-19-8-6-17(7-9-19)21-22(11-13-26-21)20(23)16-4-2-15(3-5-16)18-10-12-25-14-18/h2-10,12,14,21H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGYJZVXXIKXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.